![molecular formula C22H20FN3O2 B1263410 (15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263410.png)
(15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LSM-4239 is a member of beta-carbolines.
Aplicaciones Científicas De Investigación
Structural and Stereochemical Analysis
The structural and stereochemical properties of related cyclopeptide alkaloids have been studied, providing insights into their physical and chemical characteristics. This includes the determination of stereochemistry and complete NMR spectroscopic data assignments, which are crucial for understanding the chemical behavior of such compounds (Nisar et al., 2010).
Chiral Resolution and Pharmaceutical Activities
Research on chiral resolution of compounds with similar structural features has been conducted. This is important for developing new antibacterial compounds, as stereomers can exhibit different pharmaceutical activities. The resolution process, involving techniques like chiral chromatography, aids in isolating optically active drugs, which is a significant step in drug development (Ali et al., 2020).
Biological Activity Studies
Studies on analogues of similar fluorinated compounds have been conducted to understand their biological activities. These include the synthesis of various analogues and their evaluation against specific biological targets, like chemically induced skin papillomas in mice. Such research is vital for drug discovery and understanding the therapeutic potential of these compounds (Lovey & Pawson, 1981).
DNA Interaction Studies
The interaction of related compounds with DNA has been investigated. This includes studies on how certain ligands bind to metal centers and their impact on DNA structures, such as inducing B- to Z-DNA transitions. Understanding these interactions is crucial for the development of drugs that target genetic material (Spingler & Da Pieve, 2005).
Catalytic and Reactive Properties
Research on the reactivity of structurally related compounds provides insights into their potential applications in catalysis and synthetic chemistry. This includes studying the formation of various intermediates and their reactions, which is essential for developing new synthetic methods and materials (Foster & Rees, 1985).
Propiedades
Nombre del producto |
(15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
|---|---|
Fórmula molecular |
C22H20FN3O2 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
(15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C22H20FN3O2/c1-22(2)19-15(14-8-4-6-10-17(14)24-19)11-18-20(27)25(21(28)26(18)22)12-13-7-3-5-9-16(13)23/h3-10,18,24H,11-12H2,1-2H3/t18-/m0/s1 |
Clave InChI |
RDUPLSWJXORTBB-SFHVURJKSA-N |
SMILES isomérico |
CC1(C2=C(C[C@@H]3N1C(=O)N(C3=O)CC4=CC=CC=C4F)C5=CC=CC=C5N2)C |
SMILES canónico |
CC1(C2=C(CC3N1C(=O)N(C3=O)CC4=CC=CC=C4F)C5=CC=CC=C5N2)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





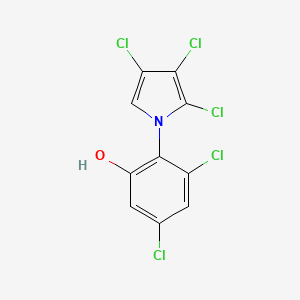
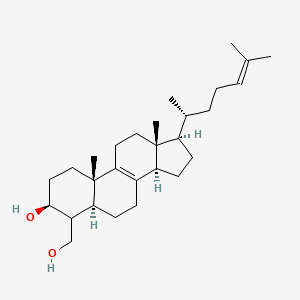
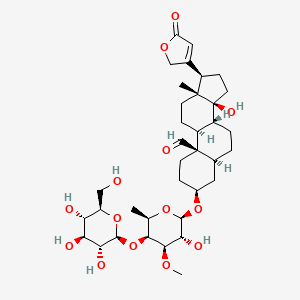
![Bis[1,6-a:5',6'-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid](/img/structure/B1263332.png)
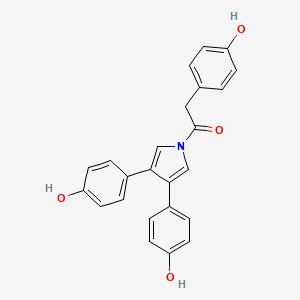
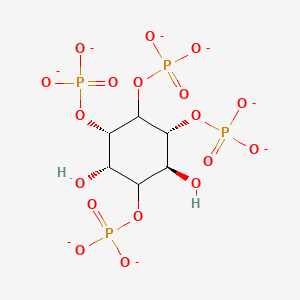
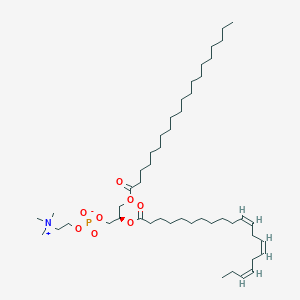
![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)
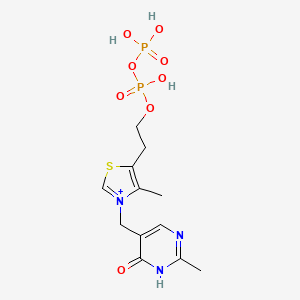
![(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid](/img/structure/B1263345.png)

![N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1263351.png)